molecular formula C21H17BrN2O3 B11300095 6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11300095
M. Wt: 425.3 g/mol
InChI Key: LFDAQHMIQRJULR-UHFFFAOYSA-N
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Description

6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, ethoxyquinoline, and benzofuran moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Quinoline Derivatization: Ethoxylation of quinoline to obtain 8-ethoxyquinoline.

    Amidation: Formation of the carboxamide linkage between the benzofuran and quinoline derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.

    Reduction: Reduction reactions could target the bromine atom or the carboxamide group.

    Substitution: The bromine atom in the benzofuran ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug discovery and development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the ethoxyquinoline moiety.

    N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the bromine atom.

    6-bromo-N-(quinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the ethoxy group on the quinoline ring.

Uniqueness

The unique combination of bromine, ethoxyquinoline, and benzofuran moieties in 6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17BrN2O3/c1-3-26-17-9-8-16(15-5-4-10-23-19(15)17)24-21(25)20-12(2)14-7-6-13(22)11-18(14)27-20/h4-11H,3H2,1-2H3,(H,24,25)

InChI Key

LFDAQHMIQRJULR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C)C=CC=N2

Origin of Product

United States

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